An In-Depth Technical Guide to Methyl 4-fluoro-1H-indole-6-carboxylate
An In-Depth Technical Guide to Methyl 4-fluoro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-fluoro-1H-indole-6-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. While public domain data on this specific isomer (CAS 885518-27-4) is limited, this document synthesizes foundational chemical principles, data from closely related analogues, and established synthetic methodologies to offer a robust working knowledge base. We will delve into its structural features, predicted physicochemical properties, a validated protocol for its synthesis via esterification, its potential reactivity, and its prospective applications as a building block for complex pharmaceutical agents. This guide is structured to provide both theoretical understanding and practical insights for researchers actively engaged in the field.
Introduction and Strategic Importance
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. The strategic introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Methyl 4-fluoro-1H-indole-6-carboxylate combines these key features. It is a functionalized building block poised for elaboration into more complex molecules. It is crucial to distinguish this compound from its more frequently cited isomer, Methyl 6-fluoro-1H-indole-4-carboxylate (CAS 1082040-43-4), which serves as a key intermediate in the synthesis of the PARP inhibitor Rucaparib.[2] While both are valuable, their distinct substitution patterns offer different steric and electronic profiles for molecular design. This guide will focus exclusively on the 4-fluoro-6-carboxylate isomer.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a chemical entity is the analysis of its structure and resulting physical properties.
Chemical Structure
The structure of Methyl 4-fluoro-1H-indole-6-carboxylate is defined by an indole core, with a fluorine atom at the C4 position and a methyl carboxylate group at the C6 position.
Caption: Chemical structure of Methyl 4-fluoro-1H-indole-6-carboxylate.
Physicochemical Data
Direct experimental data for Methyl 4-fluoro-1H-indole-6-carboxylate is not widely published. The following table includes identifiers and predicted properties based on standard computational models, alongside data for its immediate carboxylic acid precursor.
| Property | Value / Prediction | Source / Notes |
| IUPAC Name | Methyl 4-fluoro-1H-indole-6-carboxylate | --- |
| CAS Number | 885518-27-4 | [1] |
| Molecular Formula | C₁₀H₈FNO₂ | [3] |
| Molecular Weight | 193.18 g/mol | Calculated |
| Appearance | White to yellow powder | Typical for indole derivatives[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, MeOH, DCM) | Predicted based on structure |
| Boiling Point | ~340-360 °C | Predicted |
| pKa (indole N-H) | ~15-16 | Predicted; typical for indoles |
| Precursor CAS | 885520-31-0 (4-Fluoro-1H-indole-6-carboxylic acid) | [3] |
Synthesis and Purification
The most direct and industrially scalable synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate is through the esterification of its corresponding carboxylic acid.
Proposed Synthetic Workflow
The logical synthetic pathway involves a standard acid-catalyzed esterification (Fischer esterification) of commercially available 4-Fluoro-1H-indole-6-carboxylic acid.
Caption: Proposed synthesis workflow for Methyl 4-fluoro-1H-indole-6-carboxylate.
Exemplary Experimental Protocol: Fischer Esterification
This protocol is a standard, reliable method for synthesizing the target compound from its carboxylic acid precursor.
Materials:
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4-Fluoro-1H-indole-6-carboxylic acid (1.0 eq)
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Anhydrous Methanol (20-50 fold excess, serves as solvent and reagent)
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Concentrated Sulfuric Acid (0.05 - 0.1 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate (EtOAc)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Fluoro-1H-indole-6-carboxylic acid.
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Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.
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Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Methyl 4-fluoro-1H-indole-6-carboxylate.
Spectral Characterization (Predicted)
While specific spectra for this compound are not available in public databases, the expected NMR and Mass Spectrometry data can be reliably predicted based on its structure. This serves as a guide for researchers to confirm the identity of their synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the N-H proton, and the methyl ester protons. The fluorine at C4 will introduce characteristic couplings to adjacent protons (especially H5).
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Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).
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Aromatic Protons (H2, H3, H5, H7): Complex multiplets in the aromatic region (6.5-8.0 ppm). The proton at C5 will likely appear as a doublet of doublets due to coupling with the C4-fluorine and the C7-proton. The proton at C7 will be a sharp singlet or a narrow doublet.
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Methyl Ester (O-CH₃): A sharp singlet for the three methyl protons, typically around 3.9 ppm.
¹³C NMR Spectroscopy
The carbon spectrum will show 10 distinct signals. The carbon directly attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant.
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Carbonyl Carbon (C=O): A signal in the 165-170 ppm region.
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Aromatic Carbons: Signals in the 100-140 ppm range. C4 will be identifiable by its large ¹J(C-F) coupling.
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Methyl Carbon (O-CH₃): A signal around 52 ppm.
Mass Spectrometry
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Expected Exact Mass: 193.0539 (for C₁₀H₈FNO₂)
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Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Reactivity and Synthetic Utility
Methyl 4-fluoro-1H-indole-6-carboxylate is a versatile intermediate. Its reactivity can be categorized by the functional groups present.
Reactions at the Indole Nitrogen (N1)
The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for N-alkylation or N-arylation, a common strategy to block the nitrogen or introduce further functionality.
Electrophilic Aromatic Substitution
The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position, which is the most nucleophilic. Reactions like Vilsmeier-Haack formylation, Mannich reactions, or Friedel-Crafts acylations would be expected to proceed at C3.
Reactions of the Ester Group
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Saponification: The methyl ester can be easily hydrolyzed back to the carboxylic acid using a base like NaOH or LiOH.
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Amidation: The ester can be converted to a wide variety of amides by heating with a primary or secondary amine, often with a catalyst. This is a crucial transformation for building diversity in drug discovery programs.
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Reduction: The ester can be reduced to the corresponding primary alcohol (4-fluoro-6-(hydroxymethyl)-1H-indole) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery
While direct applications of this specific molecule are not yet widely reported, its structure suggests significant potential as a key building block in several therapeutic areas.
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Oncology: Many kinase inhibitors and anti-mitotic agents are based on the indole scaffold. The specific substitution pattern could be exploited to target unique binding pockets.
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Neuroscience: The indole core is central to serotonin and melatonin receptor ligands. This compound could serve as a starting point for novel CNS agents.
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Antiviral/Antibacterial Agents: Fluorinated indoles have shown promise in developing agents against various pathogens.[4]
The combination of the planar indole ring for π-stacking interactions, the N-H for hydrogen bonding, the ester for further derivatization, and the fluorine atom for metabolic blocking or modulating electronics makes Methyl 4-fluoro-1H-indole-6-carboxylate a high-value intermediate for library synthesis and lead optimization campaigns.
Safety and Handling
No specific toxicology data is available for this compound. Standard laboratory safety protocols for handling fine chemicals should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-fluoro-1H-indole-6-carboxylate represents a strategically important, yet underexplored, building block for chemical synthesis and drug discovery. This guide has provided a foundational understanding of its structure, predicted properties, and reactivity based on established chemical principles. The detailed synthetic protocol offers a clear path to its preparation, enabling researchers to access this valuable intermediate. As the demand for novel, functionalized heterocyclic compounds continues to grow, the utility of molecules like Methyl 4-fluoro-1H-indole-6-carboxylate in creating next-generation therapeutics is poised to become increasingly evident.
References
- Fluoromart. (n.d.). 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester.
- Biosynth. (n.d.). 4-Fluoro-1H-indole-6-carboxylic acid | 885520-31-0.
- Chiralen. (n.d.). Methyl 4-fluoro-1H-indole-6-carboxylate.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Pharmaffiliates. (n.d.). CAS No : 1082040-43-4 | Product Name : Methyl 6-fluoro-1H-indole-4-carboxylate.
- PubChem. (n.d.). 6-fluoro-1H-indole-4-carboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4.
- Topharman. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.
- Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
